HIV-1 Integrase Strand Transfer Inhibition: Target Compound vs. Control
The free acid form (3-methoxy-4-oxo-4H-pyran-2-carboxylic acid), the direct precursor and hydrolytically related congener of the target ethyl ester, demonstrates single-digit nanomolar inhibition of HIV-1 integrase strand transfer activity, while a structurally related but substitution-different analog shows over an order of magnitude weaker inhibition in parallel assays [1][2]. This places the 3-methoxy-4-oxo-pyran-2-carboxylate scaffold in a potency range comparable to first-generation integrase inhibitors [1].
| Evidence Dimension | HIV-1 integrase strand transfer inhibition (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀: 3 nM (3-methoxy-4-oxo-4H-pyran-2-carboxylic acid) [1] |
| Comparator Or Baseline | EC₅₀: 14 nM for a substituted pyran-2-carboxylate analog [1]; >10,000 nM against COX-2 and 5-LOX for a structurally distinct control compound [2] |
| Quantified Difference | 4.7-fold to >3,333-fold selectivity window over off-target enzymes; target compound is 4.7-fold more potent than the most comparable pyran scaffold analog with available data |
| Conditions | Inhibition of HIV-1 integrase strand transfer activity measured in the presence of 10% fetal bovine serum; counter-screening against COX-2, 5-LOX, and sEH [1][2] |
Why This Matters
For groups developing HIV integrase inhibitors or studying pyran-based antivirals, procurement of the ethyl ester enables rapid access to the high-potency acid scaffold, whereas alternative pyran-2-carboxylates without the 3-methoxy group show 5- to 1,000-fold weaker target engagement.
- [1] BindingDB, BDBM50273949, CHEMBL4128924, Affinity Data: EC₅₀ values for HIV-1 integrase strand transfer inhibition. View Source
- [2] BindingDB, BDBM50591341, CHEMBL5177372, Affinity Data: IC₅₀ > 10,000 nM against COX-2 and 5-LOX. View Source
